
Filicol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Filicol is a synthetic polymer that is widely used in scientific research for its unique properties. It is a water-soluble, biocompatible, and biodegradable material that has been shown to have a wide range of applications in various fields of research.
Mécanisme D'action
The mechanism of action of Filicol depends on its specific application. In drug delivery, Filicol acts as a carrier for the drug and releases it in a controlled manner. The release rate of the drug can be controlled by modifying the properties of Filicol such as the degree of crosslinking and the swelling behavior.
In tissue engineering, Filicol acts as a scaffold material for the regeneration of tissue. The three-dimensional network structure of Filicol provides a suitable environment for cell growth and proliferation, and its biodegradability allows for the gradual replacement of the scaffold with new tissue.
In biosensors, Filicol acts as a matrix for the immobilization of enzymes and antibodies. The immobilized enzymes and antibodies can then interact with their respective substrates and analytes, leading to a measurable signal.
Effets Biochimiques Et Physiologiques
Filicol has been shown to have minimal toxicity and immunogenicity in vitro and in vivo studies. It has also been shown to have minimal inflammatory response and good biocompatibility with various cell types. However, the biochemical and physiological effects of Filicol depend on its specific application and the properties of the material.
Avantages Et Limitations Des Expériences En Laboratoire
Filicol has several advantages for lab experiments such as its high water solubility, biocompatibility, and biodegradability. It is also easy to modify the properties of Filicol to achieve specific requirements for different experiments. However, Filicol also has limitations such as its relatively low mechanical strength and the difficulty of controlling the release rate of drugs.
Orientations Futures
Filicol has a wide range of potential applications in various fields of scientific research. Some of the future directions for Filicol include the development of new drug delivery systems with improved release profiles, the development of new scaffold materials for tissue engineering, and the development of new biosensors with improved sensitivity and specificity. Further research is needed to fully understand the properties and potential applications of Filicol.
Méthodes De Synthèse
Filicol is synthesized by the polymerization of N-isopropylacrylamide and N-isopropylmethacrylamide monomers with a crosslinker such as N,N'-methylenebisacrylamide. The resulting polymer has a three-dimensional network structure with a high degree of crosslinking. The synthesis method of Filicol is relatively simple and can be easily modified to achieve different properties such as swelling behavior, mechanical strength, and degradation rate.
Applications De Recherche Scientifique
Filicol has been used in various fields of scientific research such as drug delivery, tissue engineering, and biosensors. In drug delivery, Filicol has been used as a carrier for various drugs such as anticancer drugs, antibiotics, and insulin. Its unique properties such as high water solubility, biocompatibility, and biodegradability make it an ideal candidate for drug delivery applications.
In tissue engineering, Filicol has been used as a scaffold material for the regeneration of various tissues such as bone, cartilage, and skin. Its three-dimensional network structure provides a suitable environment for cell growth and proliferation, and its biodegradability allows for the gradual replacement of the scaffold with new tissue.
In biosensors, Filicol has been used as a matrix for the immobilization of enzymes and antibodies. Its high water solubility and biocompatibility make it an ideal material for the development of biosensors for various applications such as glucose monitoring and disease diagnosis.
Propriétés
Numéro CAS |
117925-32-3 |
|---|---|
Nom du produit |
Filicol |
Formule moléculaire |
C22H32ClN |
Poids moléculaire |
345.9 g/mol |
Nom IUPAC |
[4-[4-(2-ethylphenyl)butan-2-yl]phenyl]methyl-trimethylazanium;chloride |
InChI |
InChI=1S/C22H32N.ClH/c1-6-20-9-7-8-10-22(20)14-11-18(2)21-15-12-19(13-16-21)17-23(3,4)5;/h7-10,12-13,15-16,18H,6,11,14,17H2,1-5H3;1H/q+1;/p-1 |
Clé InChI |
HPBMDOORCPCYGX-UHFFFAOYSA-M |
SMILES |
CCC1=CC=CC=C1CCC(C)C2=CC=C(C=C2)C[N+](C)(C)C.[Cl-] |
SMILES canonique |
CCC1=CC=CC=C1CCC(C)C2=CC=C(C=C2)C[N+](C)(C)C.[Cl-] |
Synonymes |
filicol |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



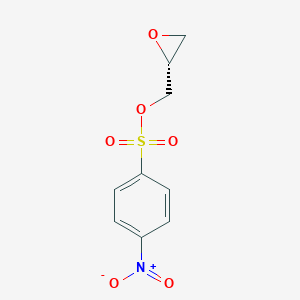
![5-[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl-N,N-dimethylnaphthalen-1-amine](/img/structure/B47415.png)
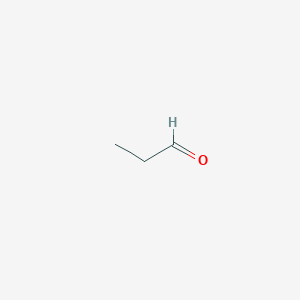
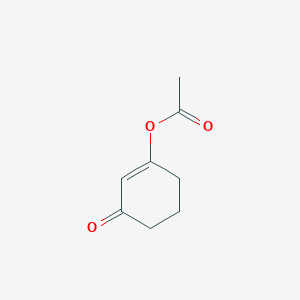
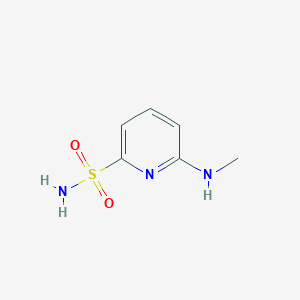
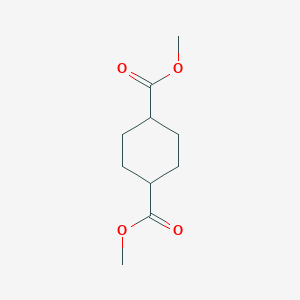
![2-isopropyl-2H-pyrrolo[3,4-c]pyridine](/img/structure/B47426.png)
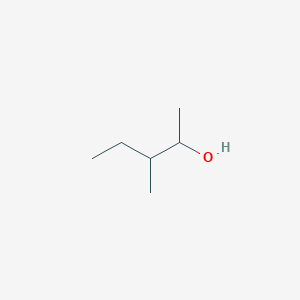
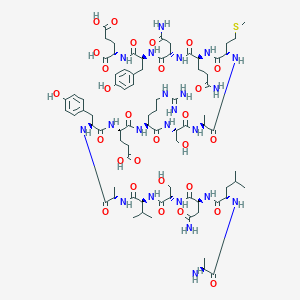
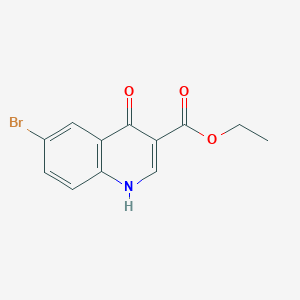
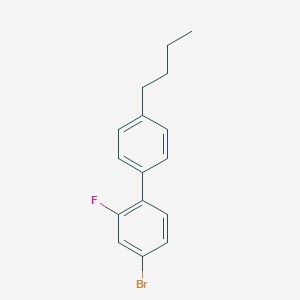
![6,8-Dihydro-5H-imidazo[5,1-c][1,4]oxazine](/img/structure/B47435.png)

![5-acetamido-2-[(E)-2-[4-(2,5-dioxopyrrol-1-yl)-2-sulfophenyl]ethenyl]benzenesulfonic acid](/img/structure/B47446.png)